molecular formula C12H15N3O6 B160696 alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid CAS No. 131417-67-9

alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid

Cat. No. B160696
M. Wt: 297.26 g/mol
InChI Key: JVQZIHGOCREKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid, commonly known as AMPA, is a synthetic compound that acts as a non-selective agonist of the glutamate receptor. It is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors.

Mechanism Of Action

AMPA acts as a non-selective agonist of the glutamate receptor. It binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a series of events that ultimately result in the depolarization of the cell membrane and the generation of an action potential. This mechanism of action is responsible for the excitatory effects of AMPA on neurons.

Biochemical And Physiological Effects

The activation of AMPA receptors by AMPA leads to the depolarization of the cell membrane and the generation of an action potential. This depolarization of the cell membrane leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the physiological effects of AMPA. The biochemical effects of AMPA include the modulation of the activity of various enzymes and the regulation of gene expression.

Advantages And Limitations For Lab Experiments

AMPA is an important research tool in neuroscience and has several advantages and limitations for lab experiments. The advantages of using AMPA in lab experiments include its high potency, specificity, and availability. The limitations of using AMPA in lab experiments include its non-specificity, potential toxicity, and the need for caution in experimental design and interpretation.

Future Directions

There are several future directions for the use of AMPA in scientific research. One future direction is the development of more selective agonists and antagonists of the glutamate receptor. Another future direction is the investigation of the role of AMPA in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the use of AMPA in combination with other research tools, such as optogenetics and electrophysiology, may provide new insights into the function of glutamate receptors in the brain.

Synthesis Methods

AMPA can be synthesized by a multistep process involving the reaction of various reagents. The synthesis of AMPA involves the reaction of 3-hydroxy-5-methylisoxazole with 2-amino-3-methylbutyric acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to form the desired product. The final product is purified by column chromatography to obtain pure AMPA.

Scientific Research Applications

AMPA is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic transmission, learning, and memory. AMPA is also used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

131417-67-9

Product Name

alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid

InChI

InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19)

InChI Key

JVQZIHGOCREKGE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N

Canonical SMILES

CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N

Other CAS RN

131417-67-9

synonyms

2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid
2-AMNH

Origin of Product

United States

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